フェルバメート-d4

概要

説明

科学的研究の応用

- Felbamate-d4 finds applications in scientific research, including:

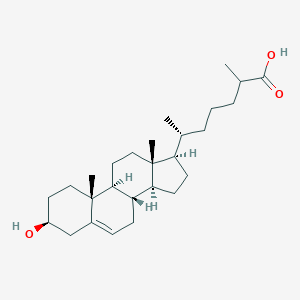

Pharmacokinetics Studies: Deuterium labeling allows quantitation during drug development, affecting pharmacokinetic profiles.

Neuroscience Research: Felbamate’s inhibition of N-methyl-D-aspartate (NMDA) receptors makes it relevant for studying neuronal signaling and excitatory neurotransmission.

Drug Metabolism Studies: Deuterium substitution impacts metabolic pathways.

Isotope Tracing: Researchers use deuterium-labeled compounds to trace metabolic pathways.

作用機序

準備方法

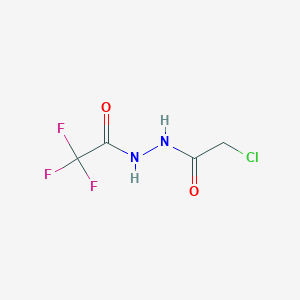

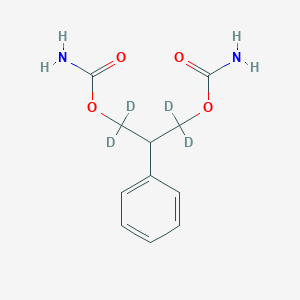

- フェルバメート-d4の合成経路には、フェルバメート分子の特定の位置における重水素置換が含まれます。

- 工業的生産方法は異なる可能性がありますが、重水素標識は、重水素化試薬または同位体交換反応を用いた化学合成によって達成できます。

化学反応の分析

- フェルバメート-d4は、酸化、還元、置換などのさまざまな化学反応を起こす可能性があります。

- これらの反応に対する一般的な試薬および条件は、関与する特定の官能基によって異なります。

- これらの反応から生成される主要な生成物は、フェルバメートの重水素標識誘導体となります。

科学研究への応用

- This compoundは、以下を含む科学研究に役立ちます。

薬物動態研究: 重水素標識により、薬物開発中の定量化が可能になり、薬物動態プロファイルに影響を与えます.

神経科学研究: フェルバメートのN-メチル-D-アスパラギン酸(NMDA)受容体の阻害は、神経シグナル伝達と興奮性神経伝達の研究において関連性があります.

薬物代謝研究: 重水素置換は、代謝経路に影響を与えます。

同位体トレーシング: 研究者は、重水素標識化合物を用いて代謝経路を追跡します。

類似化合物との比較

- フェルバメート-d4の独自性は、重水素標識にあります。

- 類似の化合物には、重水素標識されていないフェルバメート(W-554)およびその他の抗てんかん薬が含まれます。

特性

IUPAC Name |

(3-carbamoyloxy-1,1,3,3-tetradeuterio-2-phenylpropyl) carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGXYQFOCVYPAC-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C1=CC=CC=C1)C([2H])([2H])OC(=O)N)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Could you explain the synthesis process of Felbamate-d4, as outlined in the research paper?

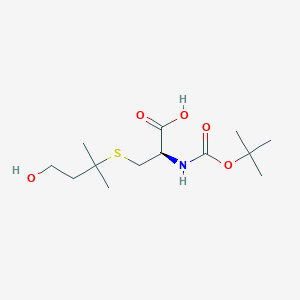

A2: The synthesis of Felbamate-d4, as described in the research paper [], involves a three-step procedure starting from diethyl phenylmalonic acid ester. First, the diethyl phenylmalonic acid ester reacts with lithium aluminum deuteride, a powerful reducing agent, to introduce deuterium atoms. This reaction yields 2-phenyl-1,3-propanediol-1,1,3,3-d4, the key intermediate. Finally, this intermediate is converted to Felbamate-d4 through a reaction with an appropriate carbamoylating agent. The paper reports an overall yield of 44% and a high isotope purity of 99.2% for the synthesized Felbamate-d4.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate](/img/structure/B23793.png)

![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate](/img/structure/B23794.png)

![trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone](/img/structure/B23802.png)

![1-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione](/img/structure/B23806.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B23808.png)